TASIN-1 vs. Simvastatin: Superior Potency and EBP-Specific Selectivity in APC-Mutant CRC Cells
Direct comparison with simvastatin, an HMGCR inhibitor, reveals that TASIN-1 exhibits substantially greater potency and selectivity for APC-mutant CRC cells. In DLD1 (APC-truncated) cells, TASIN-1 achieves an IC50 of 70 nM, while simvastatin requires concentrations >5 µM to induce comparable SRE luciferase activity in the same cell line [1]. More critically, simvastatin's selective toxicity toward APC-mutant cells is blunted compared to TASIN-1, indicating that HMGCR inhibition does not fully recapitulate the synthetic lethal mechanism engaged by EBP targeting [2].
| Evidence Dimension | Cytotoxic potency in APC-mutant DLD1 cells |
|---|---|
| Target Compound Data | IC50 = 70 nM |
| Comparator Or Baseline | Simvastatin IC50 >5 µM (SRE luciferase induction) |
| Quantified Difference | >70-fold lower IC50 for TASIN-1 |
| Conditions | DLD1 (APC-truncated) human CRC cell line; 72 h treatment |
Why This Matters
This >70-fold potency advantage directly translates to lower required compound amounts and reduced off-target risk in cell-based and in vivo experiments, making TASIN-1 a more efficient and selective tool for probing EBP-dependent vulnerabilities in APC-mutant CRC.
- [1] Zhang, L., Theodoropoulos, P. C., Eskiocak, U., Wang, W., Moon, Y.-A., Posner, B., … Shay, J. W. (2016). Selective targeting of mutant adenomatous polyposis coli (APC) in colorectal cancer. Science Translational Medicine, 8(361), 361ra140. View Source
- [2] Zhang, L., Theodoropoulos, P. C., Eskiocak, U., Wang, W., Moon, Y.-A., Posner, B., … Shay, J. W. (2016). Selective targeting of mutant adenomatous polyposis coli (APC) in colorectal cancer. Science Translational Medicine, 8(361), 361ra140. View Source
